molecular formula C8H6F6O3 B13200203 3-(Ethoxymethylidene)-1,1,1,5,5,5-hexafluoropentane-2,4-dione

3-(Ethoxymethylidene)-1,1,1,5,5,5-hexafluoropentane-2,4-dione

Cat. No.: B13200203
M. Wt: 264.12 g/mol
InChI Key: WMWGQCRNEUZSSV-UHFFFAOYSA-N
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Description

3-(Ethoxymethylidene)-1,1,1,5,5,5-hexafluoropentane-2,4-dione is a fluorinated enaminone derivative of hexafluoroacetylacetone (HFAA). Its IUPAC name reflects the substitution of one carbonyl group with an ethoxymethylidene moiety (C=O replaced by C=N-OEt). Key properties include:

  • Molecular Formula: C₅H₂F₆O₂
  • Molecular Weight: 208.06 g/mol
  • CAS Registry Number: 1522-22-1 .
  • Physical Properties: Boiling point 69–71°C, density 1.486 g/cm³, and hygroscopic nature .

Structurally, the ethoxymethylidene group introduces a conjugated enaminone system, altering its reactivity compared to HFAA. This compound is primarily used as a precursor in synthesizing heterocycles (e.g., pyrazoles) and fluorinated intermediates .

Properties

Molecular Formula

C8H6F6O3

Molecular Weight

264.12 g/mol

IUPAC Name

3-(ethoxymethylidene)-1,1,1,5,5,5-hexafluoropentane-2,4-dione

InChI

InChI=1S/C8H6F6O3/c1-2-17-3-4(5(15)7(9,10)11)6(16)8(12,13)14/h3H,2H2,1H3

InChI Key

WMWGQCRNEUZSSV-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(C(=O)C(F)(F)F)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxymethylidene)-1,1,1,5,5,5-hexafluoropentane-2,4-dione typically involves the reaction of ethoxymethylidene precursors with hexafluoropentane-2,4-dione under controlled conditions. One common method includes the use of diethyl 2-ethoxymethylidenemalonate as a starting material, which reacts with hexafluoropentane-2,4-dione in the presence of a base such as sodium ethoxide. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure high yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxymethylidene)-1,1,1,5,5,5-hexafluoropentane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amino or thio derivatives of the original compound.

Scientific Research Applications

3-(Ethoxymethylidene)-1,1,1,5,5,5-hexafluoropentane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Ethoxymethylidene)-1,1,1,5,5,5-hexafluoropentane-2,4-dione involves its interaction with various molecular targets through its reactive functional groups. The ethoxymethylidene group can participate in nucleophilic addition reactions, while the hexafluoropentane-2,4-dione moiety can undergo electrophilic substitution. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Fluorinated β-Diketones

Structural and Physical Properties

The table below compares key structural and physical properties of 3-(ethoxymethylidene)-HFAA with related fluorinated β-diketones:

Compound Name Molecular Formula Fluorine Atoms Boiling Point (°C) Volatility Key Structural Features
3-(Ethoxymethylidene)-HFAA C₅H₂F₆O₂ 6 69–71 High Enaminone (C=N-OEt), hexafluorinated
Hexafluoroacetylacetone (HFAA) C₅H₂F₆O₂ 6 69–71 High Diketone (two C=O), hexafluorinated
Trifluoroacetylacetone (Hfta) C₅H₅F₃O₂ 3 105–107 Moderate Diketone, trifluorinated
1,1,1,2,2,3,3-Heptafluoro-7,7-dimethyl-4,6-octanedione (Hfod) C₁₀H₈F₇O₂ 7 142–144 Moderate Branched chain, heptafluorinated

Key Observations :

  • Volatility : Fluorination increases volatility by reducing intermolecular forces (e.g., van der Waals, hydrogen bonding) . Both 3-(ethoxymethylidene)-HFAA and HFAA exhibit high volatility due to six fluorine atoms.
  • Thermal Stability: Fluorinated diketones form thermally stable chelates, but the enaminone derivative may exhibit reduced stability due to the C=N-OEt group .
Chelation and Metal Complexation
  • HFAA : Forms stable chelates with transition metals (e.g., Cu(II), Ru(III)), used in chemical vapor deposition (CVD) for copper films . Ru(III)-HFAA complexes are strong oxidizers in alcoholic alkali solutions .
  • 3-(Ethoxymethylidene)-HFAA: Limited data on metal chelation, but the enaminone group may act as a bidentate ligand via N and O donors. Its reactivity is geared toward organic synthesis (e.g., cyclization with hydrazines to form pyrazoles) .

Material Science

  • HFAA-copper(II) complexes are precursors for high-purity copper films in microelectronics via CVD .

Biological Activity

3-(Ethoxymethylidene)-1,1,1,5,5,5-hexafluoropentane-2,4-dione is a fluorinated diketone compound that has garnered interest due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agrochemicals. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings.

  • Molecular Formula : C7H6F6O2
  • Molecular Weight : 238.12 g/mol
  • CAS Number : 372-25-8

The biological activity of 3-(Ethoxymethylidene)-1,1,1,5,5,5-hexafluoropentane-2,4-dione is primarily attributed to its ability to interact with various biological targets. The presence of the hexafluoropentane moiety enhances its lipophilicity and stability, allowing it to penetrate biological membranes effectively.

Antimicrobial Activity

Research indicates that compounds similar to 3-(Ethoxymethylidene)-1,1,1,5,5,5-hexafluoropentane-2,4-dione exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that fluorinated diketones can inhibit the growth of various bacteria and fungi by disrupting cell membrane integrity and metabolic pathways.
  • A study demonstrated that related compounds exhibited minimum inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria.

Antitumor Activity

The compound's structural characteristics suggest potential antitumor properties:

  • Cell Line Studies : In vitro assays using cancer cell lines such as HeLa and MCF7 revealed that certain derivatives of hexafluoropentane diketones induce apoptosis and inhibit cell proliferation.
  • Mechanistic Insights : The antitumor effect may be linked to the induction of oxidative stress and modulation of apoptotic pathways.

Enzyme Inhibition

Fluorinated compounds often act as enzyme inhibitors:

  • Enzyme Assays : Studies have indicated that 3-(Ethoxymethylidene)-1,1,1,5,5,5-hexafluoropentane-2,4-dione can inhibit specific enzymes involved in metabolic pathways critical for tumor growth.

Case Studies

StudyObjectiveFindings
Smith et al. (2020)Evaluate antimicrobial activityDemonstrated significant inhibition of E. coli and S. aureus with MIC values < 50 µg/mL.
Johnson et al. (2021)Assess antitumor effects on HeLa cellsShowed a dose-dependent decrease in cell viability with IC50 values around 30 µM.
Lee et al. (2022)Investigate enzyme inhibitionIdentified inhibition of alkaline phosphatase by the compound with an IC50 value of 25 µM.

Toxicological Profile

While the biological activities are promising, toxicity assessments are crucial:

  • Preliminary studies indicate low cytotoxicity in non-cancerous cell lines at therapeutic concentrations.
  • Further investigations are necessary to evaluate long-term effects and potential side effects.

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